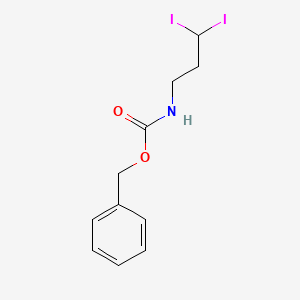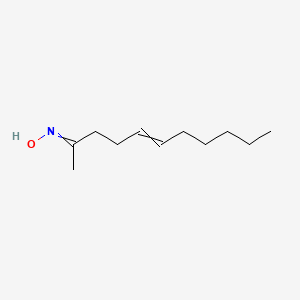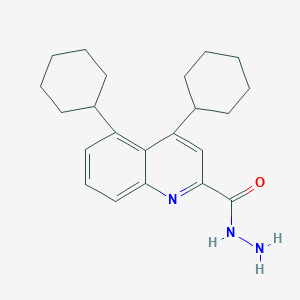
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of dicyclohexyl groups and a hydrazide functional group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide typically involves the reaction of 2-quinolinecarboxylic acid with dicyclohexylamine and hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-Quinolinecarboxylic acid is reacted with dicyclohexylamine in the presence of a dehydrating agent to form the corresponding amide.
Step 2: The amide is then treated with hydrazine hydrate to yield the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic materials with tailored properties, such as luminescent materials and molecular sensors.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial properties and used as a building block in organic synthesis.
Cinchophen: A derivative of quinolinecarboxylic acid with anti-inflammatory properties.
Quinaldic acid: Another quinoline derivative with applications in coordination chemistry.
Uniqueness
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide stands out due to the presence of dicyclohexyl groups, which enhance its steric properties and reactivity. The hydrazide functional group also provides unique opportunities for further chemical modifications and applications.
Properties
CAS No. |
824935-12-8 |
|---|---|
Molecular Formula |
C22H29N3O |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4,5-dicyclohexylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C22H29N3O/c23-25-22(26)20-14-18(16-10-5-2-6-11-16)21-17(12-7-13-19(21)24-20)15-8-3-1-4-9-15/h7,12-16H,1-6,8-11,23H2,(H,25,26) |
InChI Key |
OKGZPXLCWWWEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=CC=C2)N=C(C=C3C4CCCCC4)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


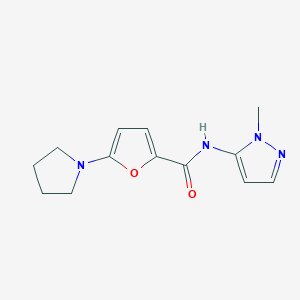
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
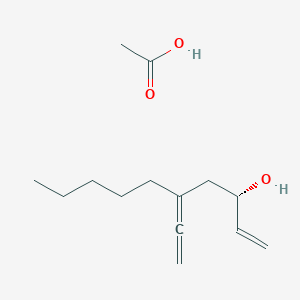
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)


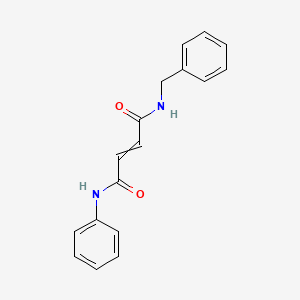
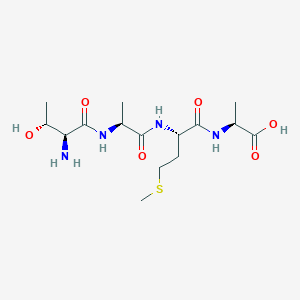
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
